molecular formula C18H15FN2O3 B2726210 (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide CAS No. 328555-82-4

(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide

Cat. No.: B2726210
CAS No.: 328555-82-4
M. Wt: 326.327
InChI Key: LFFAVTRDWKFWRT-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide is a synthetic iminocoumarin derivative provided for research use only. This compound is not for diagnostic or therapeutic use. Iminocoumarins are a class of compounds receiving significant research interest due to their broad biological activities. The core coumarin (1-benzopyran-2-one) structure is a phytochemical framework found in various plants, and its derivatives have been extensively investigated for their potential pharmacological properties . Structural modifications at key positions on the coumarin nucleus, particularly the C-2 and C-3 positions, are a major focus of research to optimize biological activity . This compound features a 2-(2-fluorophenylimino) group and a carboxamide moiety at the C-3 position, substitutions that are studied for their influence on the molecule's physicochemical properties and interactions with biological targets. The 8-ethoxy substitution on the chromene ring may further modulate its activity and selectivity. Current scientific literature indicates that coumarin derivatives are explored primarily in two key research areas: infectious diseases and oncology. They have demonstrated promising research value as antibacterial agents against a broad spectrum of pathogenic bacteria, including multidrug-resistant (MDR) strains . Furthermore, specific 2-imino-2H-chromene-3-carboxamide analogues have shown potent cytotoxic activity in preliminary in vitro studies against various human cancer cell lines, making them interesting scaffolds for investigating new anticancer mechanisms . Researchers can utilize this high-purity compound as a reference standard, a building block for further chemical synthesis, or a molecular tool for in vitro biological screening assays.

Properties

IUPAC Name

8-ethoxy-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-23-15-9-5-6-11-10-12(17(20)22)18(24-16(11)15)21-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFAVTRDWKFWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration. These findings may provide some insight into the ADME properties of (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with an ethoxy group and a fluorophenyl imino substituent, which may influence its biological activity. The presence of electron-withdrawing groups such as fluorine can enhance the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Chromenes are recognized for their antioxidant properties. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activities. The antioxidant potential of this compound could be attributed to the electron-rich nature of the chromene moiety, which can donate electrons to neutralize free radicals.

Anticancer Properties

Research has shown that chromene derivatives can induce apoptosis in cancer cells. The imino group in this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound could inhibit the growth of various cancer cell lines, although specific data on this compound is limited.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. This compound may exhibit similar properties, although specific antimicrobial efficacy data is still under investigation.

The biological activity of this compound can be elucidated through several proposed mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • DNA Interaction : Its structure suggests potential intercalation with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound could protect cells from oxidative stress, contributing to its anticancer and neuroprotective effects.

Research Findings

A summary of selected studies related to similar compounds provides insights into the potential biological activities of this compound:

Study FocusFindingsReference
Antioxidant ActivitySignificant free radical scavenging activity observed in related chromene derivatives.
Anticancer ActivityInduction of apoptosis in various cancer cell lines noted for structurally similar compounds.
Antimicrobial ActivityEffective against Gram-positive bacteria with potential for broader spectrum activity.

Case Studies

  • Anticancer Efficacy : A study on a related chromene derivative showed a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting that modifications to the chromene structure could enhance anticancer properties.
  • Antimicrobial Testing : Another investigation revealed that a structurally analogous compound exhibited MIC values as low as 0.25 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential that may be applicable to this compound.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethoxy vs. Methoxy: Ethoxy analogs (e.g., target compound and ) exhibit higher lipophilicity (logP ~3.5 vs.
  • Halogen vs. Alkyl Substituents : The 2-fluorophenyl group in the target compound provides stronger electronegativity compared to 2-chlorophenyl (compound 15) or methyl groups, enhancing dipole interactions in enzyme binding pockets .
  • Positional Isomerism : Para-substituted aryl groups (e.g., 4-methylphenyl in ) allow unhindered planar stacking with aromatic residues in proteins, while ortho-substituents (e.g., 2-methylphenyl in ) disrupt optimal binding .

Carboxamide Modifications

  • Acetylation of the carboxamide (e.g., ) reduces hydrogen-bond donor capacity but improves metabolic stability by blocking deamidation pathways .

Stereochemical Considerations

  • The Z-configuration (observed in ) ensures proper alignment of the imino group with target binding sites. E-isomers show reduced activity due to steric clashes .

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